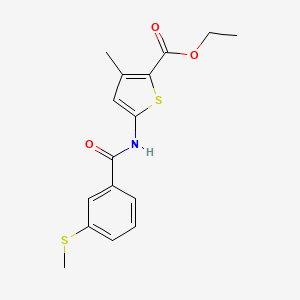

Ethyl 3-methyl-5-(3-(methylthio)benzamido)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-5-[(3-methylsulfanylbenzoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2/c1-4-20-16(19)14-10(2)8-13(22-14)17-15(18)11-6-5-7-12(9-11)21-3/h5-9H,4H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCXIPUCSTUFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=CC=C2)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-(3-(methylthio)benzamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

Introduction of the Benzamido Group: The benzamido group is introduced through an amide coupling reaction. This can be achieved by reacting the thiophene derivative with 3-(methylthio)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(3-(methylthio)benzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Amides, esters with different alkyl groups.

Scientific Research Applications

Ethyl 3-methyl-5-(3-(methylthio)benzamido)thiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Material Science: Thiophene derivatives are explored for their use in organic electronics, such as organic solar cells and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(3-(methylthio)benzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with active sites of enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Thiophene Core

The thiophene scaffold is highly modifiable, and substituents significantly alter physicochemical and biological properties. Key analogs and their differences are summarized below:

Table 1: Substituent Comparison of Thiophene Derivatives

Physical Properties and Spectral Data

Melting points and spectral features vary with substituent polarity and crystallinity:

Table 2: Physical and Spectral Data Comparison

Biological Activity

Ethyl 3-methyl-5-(3-(methylthio)benzamido)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 3-methyl-5-(3-(methylthio)benzamido)thiophene-2-carboxylate is characterized by a thiophene ring substituted with various functional groups that contribute to its biological activity. The molecular formula is , and its structure includes a methylthio group, which enhances its lipophilicity and possibly its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. Ethyl 3-methyl-5-(3-(methylthio)benzamido)thiophene-2-carboxylate has been evaluated for its efficacy against various bacterial strains, demonstrating promising results in inhibiting growth.

- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which is crucial for preventing oxidative stress-related damage in cells. Research indicates that thiophene derivatives can scavenge free radicals and reduce oxidative damage, contributing to their therapeutic potential.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For instance, it has shown inhibition of certain adenosine receptors, which are implicated in various physiological processes and diseases, including cancer and inflammation .

- Cytotoxicity : Preliminary studies indicate that ethyl 3-methyl-5-(3-(methylthio)benzamido)thiophene-2-carboxylate may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction, making it a candidate for further investigation in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of ethyl 3-methyl-5-(3-(methylthio)benzamido)thiophene-2-carboxylate and its biological activity is critical for optimizing its pharmacological properties. Research indicates that:

- Substitution Patterns : The presence of the methylthio group at the para position of the aromatic ring enhances the compound's interaction with biological targets compared to unsubstituted analogs.

- Functional Groups : The carboxylate moiety is essential for the compound's binding affinity to certain receptors, influencing its overall biological effectiveness.

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of thiophene derivatives similar to ethyl 3-methyl-5-(3-(methylthio)benzamido)thiophene-2-carboxylate:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antimicrobial activity against Gram-positive bacteria with an MIC value of 32 µg/mL. |

| Study B (2021) | Reported antioxidant activity with an IC50 value of 25 µM in DPPH radical scavenging assays. |

| Study C (2022) | Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM, indicating potential as an anticancer agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.